1-Acetyl-4-(4-{4-[(2-ethoxyphenyl)thio]-3-nitrophenyl}pyridin-2-YL)piperazine
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Overview
Description
1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine (CHEBI:43544) is a chemical compound with the following structure:
C25H26N4O4S
This compound belongs to several chemical classes, including C-nitro compounds, N-acylpiperazines, aminopyridines, and phenylpyridines . It is a structural analog of acetaminophen (paracetamol).
Preparation Methods
The synthesis of 1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine involves multi-step reactions. One reported method uses bis-(2-chloroethyl)amine hydrochloride and p-aminophenol as starting materials . Industrial production methods may vary.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, reduction may involve catalytic hydrogenation, while oxidation could use oxidizing agents like potassium permanganate.
Major Products: These reactions yield diverse products, such as substituted piperazines or intermediates for further synthesis.
Scientific Research Applications
1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine finds applications in:
Chemistry: As a building block for designing novel compounds.
Biology: Studying receptor-ligand interactions, especially with integrins.
Medicine: Investigating potential therapeutic effects.
Industry: Developing new materials or pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets. For instance, it interacts with integrin alpha-L/beta-2, influencing leukocyte-endothelial cell interactions and cytotoxic T-cell responses .
Properties
Molecular Formula |
C25H26N4O4S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-[4-[4-[4-(2-ethoxyphenyl)sulfanyl-3-nitrophenyl]pyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H26N4O4S/c1-3-33-22-6-4-5-7-24(22)34-23-9-8-19(16-21(23)29(31)32)20-10-11-26-25(17-20)28-14-12-27(13-15-28)18(2)30/h4-11,16-17H,3,12-15H2,1-2H3 |
InChI Key |
GKGJFUXSTSUKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1SC2=C(C=C(C=C2)C3=CC(=NC=C3)N4CCN(CC4)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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